molecular formula C19H14N4O2S2 B12474840 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B12474840
M. Wt: 394.5 g/mol
InChI Key: FQOITLXSQSNVKT-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a thiazole ring, and a sulfanyl-acetamide linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . Finally, the ethyl ester is converted to the desired acetamide derivative by reacting with thiazole-2-amine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core and thiazole ring are known to interact with various biological targets, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a quinazolinone core, thiazole ring, and sulfanyl-acetamide linkage. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H14N4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H14N4O2S2/c24-16(22-18-20-10-11-26-18)12-27-19-21-15-9-5-4-8-14(15)17(25)23(19)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22,24)

InChI Key

FQOITLXSQSNVKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4

Origin of Product

United States

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